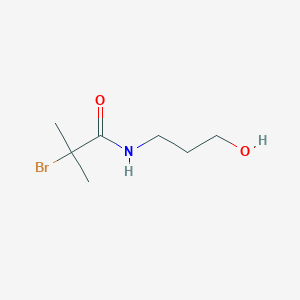

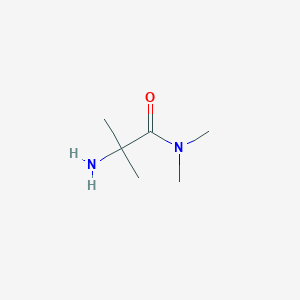

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various bromo-substituted propanamides and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, paper explores the antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, suggesting that bromo-substituted propanamides can be synthesized and may exhibit biological activity.

Synthesis Analysis

The synthesis of bromo-substituted propanamides is not explicitly detailed for the compound . However, paper describes the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams to afford spiro-oxazolidinones, which indicates that 2-bromo-2-methylpropanamides are reactive intermediates that can undergo further transformation. Similarly, paper discusses the reaction of β-enaminones with N-alkyl-2-bromo-2-methylpropanamides, leading to the formation of oxazolidin-4-ones and spiro-oxazolidinone derivatives. These papers suggest that 2-bromo-2-methylpropanamides are versatile building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted propanamides can be complex, as indicated by paper , which reports the X-ray structure characterization of antipyrine derivatives. The crystal packing is stabilized by hydrogen bonds and π-interactions, which could be relevant to the structural analysis of similar compounds like "this compound."

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted propanamides is highlighted in papers and , where reactions with lactams and β-enaminones are described. These reactions lead to the formation of various heterocyclic compounds, demonstrating the potential of 2-bromo-2-methylpropanamides to participate in diverse chemical transformations. Paper also discusses the stability of a bromo-substituted compound, which could be analogous to the stability considerations of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted propanamides are not directly reported for the compound . However, paper suggests that these compounds have low antimicrobial activity, which could be a relevant property. The solvolytic behavior of related compounds is reported in paper , indicating that they can be hydrolyzed under acidic conditions to yield different products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Solvolytic Behaviour

The base-promoted reaction of 2-bromo-2-methylpropanamides with lactams results in the formation of spiro-oxazolidinones, which are hydrolyzed under acidic conditions to yield ω-aminoester amides. This reaction provides insights into the solvolytic behavior of monocyclic oxazolidinones, which are significant in the context of organic synthesis (Scrimin et al., 1988).

Conformational Analysis and Vibrational Spectroscopy

A study on a structure analogous to paracetamol, involving 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, was conducted. This research focused on the electronic properties and vibrational mode couplings, providing valuable information for understanding molecular structure and interactions (Viana et al., 2017).

Formation of Oxazolidinones and Spiro-Oxazolidinone Derivatives

The reaction of β-enaminones with N-alkyl-2-bromo-2-methylpropanamides leads to the formation of oxazolidin-4-ones and spiro-oxazolidinone derivatives. This provides a pathway for creating novel compounds in organic chemistry and pharmacology (Veronese et al., 1984).

Novel Synthesis Pathways

2-bromo-2-methylpropanamides are utilized in the synthesis of various organic compounds, such as 4-aminoacetophenone, through processes like Williamson etherification and Smiles rearrangement. This highlights its role in innovative synthetic methodologies (Chun, 2013).

Preparation of N-aryl-2-hydroxypropionamides

A study discussed the use of 2-bromo-2-methylpropionamide in the acylation of hydroxy aromatic compounds, leading to the formation of 2-hydroxy-2-methyl-N-arylpropionamides. This process has important applications in the synthesis of various aromatic compounds, including steroids and amines (WeidnerJohn et al., 1997).

Anilides as Inhibitors in Biochemical Pathways

Anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds synthesized from N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, have been studied as inhibitors of pyruvate dehydrogenase kinase. This research is crucial for understanding the regulation of metabolic pathways (Bebernitz et al., 2000).

Antibacterial Activities

Studies on Schiff-Base Zinc(II) Complexes and 2-Chloro(bromo)-(2-methyl)-3-arylpropionamides have explored the antibacterial activities of compounds derived from 2-bromo-2-methylpropanamides. These findings are significant in the development of new antimicrobial agents (Guo, 2011) and (Grishchuk et al., 2013).

Photochemical Reactions

The photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides reveal pathways for the formation of various organic products, including dehydrobromination, cyclization, and bromo-migration. These findings contribute to the understanding of photochemical processes in organic chemistry (Nishio et al., 2005).

Radical Cyclisation for Synthesis

The electrogenerated nickel(I) tetramethylcyclam catalyzed cyclization of propargyl bromoethers, including 2-bromo-3-(3',4'-dimethoxyphenyl)-3-propargyloxypropanamide, demonstrates a method for synthesizing tetrahydrofuran derivatives. This highlights its role in the development of novel organic synthesis techniques (Esteves et al., 2007).

Protective Groups in Organic Synthesis

The transformation of 2-bromo-2-methylpropanamides into useful protective groups, such as tetrahydropyranyl derivatives, underscores their utility in organic synthesis. This application is crucial for the protection of functional groups during complex synthetic processes (Horning et al., 1970).

Antihistaminic and Biological Activities

2-Methylpropanamide derivatives, including those of 2-bromo-2-methylpropanamides, have been studied for their antihistaminic and biological activities, demonstrating their potential in pharmacological applications (Arayne et al., 2017).

Metabolism and Biochemical Studies

Research on the metabolism of 1-bromopropane, which forms metabolites like 2-hydroxypropylmercapturic acid, provides insights into the biochemical pathways and metabolic fate of bromoalkanes, including those related to 2-bromo-2-methylpropanamides (Barnsley, 1966) and (Jones & Walsh, 1979).

Eigenschaften

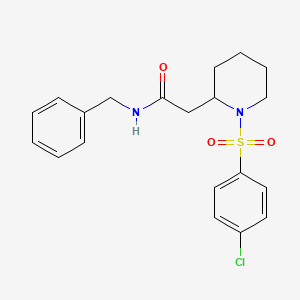

IUPAC Name |

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO2/c1-7(2,8)6(11)9-4-3-5-10/h10H,3-5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYUFRWUZSHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)